![molecular formula C14H10I2O2 B13745183 2,2-bis(4-iodophenyl)acetic acid CAS No. 21771-80-2](/img/structure/B13745183.png)
2,2-bis(4-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(4-iodophenyl)acetic acid is an organic compound with the molecular formula C14H10I2O2 It is characterized by the presence of two iodine atoms attached to phenyl rings, which are further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method is the reaction of 4-iodophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis(4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atoms to less reactive groups.
Substitution: The iodine atoms can be substituted with other functional groups through reactions like Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed Suzuki coupling reactions are frequently employed, using boronic acids as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,2-bis(4-iodophenyl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-bis(4-iodophenyl)acetic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include catalytic cycles in coupling reactions or redox processes in oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-iodophenylacetic acid: A related compound with a single iodine atom on the phenyl ring.
4-iodophenylacetic acid: Another similar compound with the iodine atom positioned differently on the phenyl ring.
Uniqueness
2,2-bis(4-iodophenyl)acetic acid is unique due to the presence of two iodine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-iodinated counterparts .
Eigenschaften
CAS-Nummer |
21771-80-2 |
---|---|
Molekularformel |
C14H10I2O2 |
Molekulargewicht |
464.04 g/mol |
IUPAC-Name |
2,2-bis(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C14H10I2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) |
InChI-Schlüssel |
JJGVKAUMXWKKSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.